tert-Butylphosphonic dichloride

Catalog No.
S1896675
CAS No.
4707-95-3
M.F
C4H9Cl2OP
M. Wt
174.99 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butylphosphonic dichloride

CAS Number

4707-95-3

Product Name

tert-Butylphosphonic dichloride

IUPAC Name

2-dichlorophosphoryl-2-methylpropane

Molecular Formula

C4H9Cl2OP

Molecular Weight

174.99 g/mol

InChI

InChI=1S/C4H9Cl2OP/c1-4(2,3)8(5,6)7/h1-3H3

InChI Key

OQUGNSMOWJIYMO-UHFFFAOYSA-N

SMILES

CC(C)(C)P(=O)(Cl)Cl

Canonical SMILES

CC(C)(C)P(=O)(Cl)Cl
  • Compound: tert-Butylphosphonic dichloride (tBPDCl) [, ]
  • Origin: Typically synthesized from tert-butyl phosphinic acid or its derivatives [].
  • Significance: A versatile building block for the synthesis of various organophosphorus compounds with potential applications in pharmaceuticals, materials science, and catalysis [, ].

Molecular Structure Analysis

  • tBPDCl has the chemical formula (CH3)3C(O)Cl2 (C4H9Cl2OP) [, ].
  • Key features:
    • A central phosphorus (P) atom bonded to a tert-butyl group (C(CH3)3) and two chlorine (Cl) atoms [].
    • A double bond (P=O) between P and an oxygen (O) atom [].
  • Notable aspects:
    • The tert-butyl group is a bulky electron-donating group, influencing the reactivity of the P-Cl bonds [].
    • The P-Cl bonds are susceptible to nucleophilic attack, making tBPDCl a useful precursor for C-P bond formation [].

Chemical Reactions Analysis

  • Synthesis:
    • Common methods involve the reaction of tert-butyl phosphinic acid or its salts with chlorinating agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) [].
    • Balanced equation (using SOCl2): (CH3)3C(O)H + SOCl2 → (CH3)3C(O)Cl2 + SO2 + HCl [].
  • Decomposition: tBPDCl can decompose under high temperatures or prolonged storage, releasing HCl fumes [].
  • Other relevant reactions: The primary application of tBPDCl lies in its nucleophilic substitution reactions. It readily reacts with various nucleophiles (Nu) to form C-P bonds:
    • Reaction with alcohols (ROH) to form phosphonic esters []: (CH3)3C(O)Cl2 + ROH → (CH3)3C(O)(OR)Cl + HCl
    • Reaction with amines (RNH2) to form phosphoramides []: (CH3)3C(O)Cl2 + RNH2 → (CH3)3C(O)(NR2)Cl + HCl
    • Coupling reactions like Suzuki-Miyaura coupling and Negishi coupling for C-C bond formation through organophosphorus intermediates [].

Physical And Chemical Properties Analysis

  • Appearance: White to light yellow solid [, ].
  • Melting point: 120-125 °C [, ].
  • Boiling point: 110 °C/25 mmHg (pressure) [].
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and THF []. Moisture sensitive [, ].
  • Stability: Decomposes on heating or prolonged storage [].

tBPDCl does not have a direct biological mechanism of action. Its significance lies in its use as a precursor for the synthesis of various organophosphorus compounds, each with its own specific mechanism depending on the application.

  • Highly corrosive: Causes severe skin burns and eye damage [, ].
  • Toxic: May be harmful if swallowed or inhaled [].
  • Moisture sensitive: Reacts with moisture to release HCl fumes [, ].
  • Handling precautions: Requires proper personal protective equipment (PPE) like gloves, goggles, and respiratory protection when handling [, ].
  • Precursor for Organophosphorus Compounds

    TBPD possesses a P-Cl bond, making it a potential precursor for the synthesis of various organophosphorus compounds. These compounds have diverse applications in scientific research, including:

    • Flame Retardants: Organophosphorus compounds can act as flame retardants, hindering the spread of fire. Research explores their use in developing new fire safety materials ().
    • Agrochemicals: Certain organophosphorus compounds function as insecticides and acaricides. Research investigates their effectiveness and environmental impact in pest control ().
    • Lewis Acid Scavengers: Specific organophosphorus compounds can capture Lewis acids, which are electron-deficient molecules. Research explores their use in purification processes and organic synthesis ().
  • Modification of Surfaces

    The reactive Cl groups in TBPD could enable the modification of various surfaces. Research could explore its use in:

    • Functionalization of Materials: Attaching functional groups to surfaces can alter their properties, such as wettability or adhesion. Research might investigate TBPD for modifying surfaces for specific applications ().
    • Immobilization of Biomolecules: TBPD could be used to immobilize biomolecules like enzymes or antibodies onto surfaces, creating biosensors or catalysts ().

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (90.7%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Tert-Butylphosphonic dichloride

Dates

Modify: 2023-08-16

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